

# AZD8871: A Technical Deep Dive into a Novel Dual-Pharmacology Bronchodilator

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |  |
|----------------------|--------------|-----------|--|
| Compound Name:       | Navafenterol |           |  |
| Cat. No.:            | B609425      | Get Quote |  |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

AZD8871 (also known as **navafenterol** or LAS191351) is a novel, inhaled, long-acting dual-pharmacology bronchodilator that combines the functions of a muscarinic receptor antagonist (MABA) and a β2-adrenoceptor agonist in a single molecule.[1][2][3][4] This bifunctional approach is designed to offer a simplified and potentially more effective treatment for obstructive airway diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1][2][4] By targeting two distinct and complementary pathways that lead to airway smooth muscle relaxation, AZD8871 aims to provide superior bronchodilation compared to monotherapies and a simplified therapeutic regimen compared to combination therapies of two separate drugs.[5][6][7] This technical guide provides an in-depth overview of the core pharmacology, experimental data, and clinical investigation of AZD8871.

# **Core Pharmacology: A Dual Mechanism of Action**

AZD8871 is designed to simultaneously antagonize M3 muscarinic receptors and agonize β2-adrenergic receptors on airway smooth muscle.[2][6] This dual action provides a two-pronged approach to bronchodilation:

Muscarinic Antagonism: By blocking the action of acetylcholine at M3 receptors, AZD8871
prevents the bronchoconstriction mediated by the parasympathetic nervous system.[6]



• β2-Adrenoceptor Agonism: Concurrently, AZD8871 stimulates β2-adrenoceptors, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent smooth muscle relaxation.

The combination of these two mechanisms in a single molecule is intended to provide a synergistic or additive effect, leading to more profound and sustained bronchodilation.[5][8]

# **Quantitative Preclinical Pharmacology**

The preclinical pharmacological profile of AZD8871 has been characterized through a series of in vitro and in vivo studies to determine its potency, selectivity, and duration of action.

# In Vitro Receptor Binding and Functional Activity

The following table summarizes the key in vitro pharmacological parameters of AZD8871.

| Parameter                          | Receptor/Tissue                                                   | Value  | Reference |
|------------------------------------|-------------------------------------------------------------------|--------|-----------|
| Binding Affinity<br>(pIC50)        | Human M3 Receptor                                                 | 9.5    | [9]       |
| Kinetic Selectivity<br>(Half-life) | M3 Receptor 4.97 hours                                            |        | [9]       |
| M2 Receptor                        | 0.46 hours                                                        | [9]    |           |
| β-Adrenoceptor<br>Selectivity      | β2 vs β1                                                          | 3-fold | [9]       |
| β2 vs β3                           | 6-fold                                                            | [9]    |           |
| Functional Activity (pIC50)        | Electrically Stimulated<br>Guinea Pig Trachea<br>(Antimuscarinic) | 8.6    | [9]       |
| Functional Activity (pEC50)        | Spontaneous Tone<br>Isolated Guinea Pig<br>Trachea (β2-agonist)   | 8.8    | [9]       |

# **In Vivo Preclinical Efficacy**



Preclinical studies in animal models have demonstrated the bronchoprotective effects of AZD8871.

| Animal Model | Effect                                                  | Key Finding                                                                                    | Reference |
|--------------|---------------------------------------------------------|------------------------------------------------------------------------------------------------|-----------|
| Guinea Pig   | Prevention of acetylcholine-induced bronchoconstriction | Potent bronchoprotective activity with minimal systemic side effects (salivation, heart rate). | [9]       |
| Dog          | Prevention of acetylcholine-induced bronchoconstriction | Long-lasting effects with a bronchoprotective half-life exceeding 24 hours.                    | [9]       |

# **Clinical Pharmacology and Efficacy**

AZD8871 has undergone several clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in healthy volunteers and patients with COPD and asthma.

## **Phase I Clinical Trial Data**

Phase I studies in healthy volunteers and patients with mild asthma have demonstrated that single ascending doses of **navafenterol** are generally well-tolerated.[3][10][11] Clinically meaningful and sustained bronchodilation was observed at doses from 200 to 2100 µg.[1][11]

## Phase IIa Clinical Trial Data in COPD Patients

Multiple Phase IIa studies have been conducted to assess the efficacy of AZD8871 in patients with moderate to severe COPD. The following tables summarize the key efficacy endpoints from these trials.

Table 1: Trough FEV1 Improvements vs. Placebo



| Study       | Dose        | Duration                    | Trough FEV1<br>Improvement<br>(mL)    | Reference |
|-------------|-------------|-----------------------------|---------------------------------------|-----------|
| NCT02573155 | 400 μg      | Single Dose                 | 107                                   | [12]      |
| 1800 μg     | Single Dose | 210                         | [12]                                  |           |
| NCT02971293 | 100 μg      | 14 Days                     | Statistically Significant Improvement | [13]      |
| 600 μg      | 14 Days     | Dose-ordered<br>Improvement | [13]                                  |           |
| NCT03645434 | 600 μg      | 14 Days                     | 202                                   | [14]      |

Table 2: Peak FEV1 Improvements vs. Placebo

| Study       | Dose   | Duration | Peak FEV1<br>Improvement<br>(L) | Reference |
|-------------|--------|----------|---------------------------------|-----------|
| NCT03645434 | 600 μg | 14 Days  | 0.388                           | [7][15]   |

# **Experimental Protocols**

The following sections provide a generalized overview of the key experimental methodologies used to characterize AZD8871, based on standard pharmacological practices.

# **Radioligand Binding Assays (Generalized Protocol)**

These assays are used to determine the binding affinity of AZD8871 to its target receptors.

- Membrane Preparation: Membranes are prepared from cells or tissues expressing the target receptor (e.g., human M3 or β2 receptors).
- Incubation: A fixed concentration of a specific radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound



(AZD8871).

- Separation: Bound and free radioligand are separated by rapid filtration.
- Detection: The amount of radioactivity bound to the filter is quantified using a scintillation counter.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).

# Functional Assays in Isolated Tissues (Generalized Protocol)

These assays assess the functional activity of AZD8871 on airway smooth muscle.

- Tissue Preparation: Tracheal rings or bronchial strips are isolated from guinea pigs or other relevant species and mounted in an organ bath containing a physiological salt solution.
- Contraction/Relaxation Measurement: Changes in tissue tension are measured using an isometric force transducer.
- Antimuscarinic Activity: Tissues are pre-contracted with a muscarinic agonist (e.g., acetylcholine), and the ability of AZD8871 to relax the tissue is measured.
- β2-Agonist Activity: The ability of AZD8871 to relax tissues with spontaneous tone is measured.
- Data Analysis: Concentration-response curves are generated to determine the pEC50 (for agonism) or pIC50 (for antagonism).

# Phase IIa Clinical Trial Design (Generalized Workflow for COPD Studies)

The clinical trials for AZD8871 in COPD patients have generally followed a randomized, double-blind, placebo-controlled, crossover design.



- Patient Recruitment: Patients with a confirmed diagnosis of moderate to severe COPD are recruited.[16][17]
- Screening and Run-in Period: A screening period is conducted to ensure patients meet the inclusion criteria, followed by a run-in period to establish baseline measurements.[17]
- Randomization and Treatment Periods: Patients are randomized to receive a sequence of treatments, including different doses of AZD8871 and placebo, each for a specified duration (e.g., 14 days).[13][16] Washout periods are included between treatment periods to minimize carry-over effects.[16]
- Efficacy and Safety Assessments: The primary efficacy endpoint is typically the change in forced expiratory volume in 1 second (FEV1).[7][12][13] Safety and tolerability are assessed through the monitoring of adverse events, vital signs, and other clinical parameters.[12][13]
- Pharmacokinetic Analysis: Blood samples are collected at various time points to determine the pharmacokinetic profile of AZD8871.[12][17]

# **Signaling Pathways and Mechanism of Action**

The following diagrams illustrate the key signaling pathways targeted by AZD8871 and its proposed mechanism of action.



Click to download full resolution via product page



### M3 Muscarinic Receptor Signaling Pathway and AZD8871 Antagonism.



#### Click to download full resolution via product page

### β2-Adrenoceptor Signaling Pathway and AZD8871 Agonism.



Click to download full resolution via product page

### **Dual Pharmacological Action of AZD8871 (MABA).**





Click to download full resolution via product page

Generalized Phase IIa Crossover Clinical Trial Workflow.



## Conclusion

AZD8871 represents a promising advancement in the treatment of obstructive airway diseases by integrating two established bronchodilator mechanisms into a single molecule. Preclinical data have demonstrated its potent dual pharmacology with a favorable selectivity and duration of action. Clinical trials have provided evidence of its efficacy in improving lung function in patients with COPD, with a good safety and tolerability profile. Further long-term studies will be crucial to fully establish the clinical benefits and role of AZD8871 in the management of COPD and asthma. The MABA approach, exemplified by AZD8871, has the potential to simplify treatment regimens, improve patient adherence, and ultimately enhance the quality of life for individuals with chronic respiratory conditions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. A phase IIa proof-of-concept, placebo-controlled, randomized, double-blind, crossover, single-dose clinical trial of a new class of bronchodilator for acute asthma PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dupilumab for COPD · Recruiting Participants for Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Utilization of an Intracellular Calcium Mobilization Assay for the Screening of Transduced FK506-Binding Proteins PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Navafenterol (AZD8871) in healthy volunteers: safety, tolerability and pharmacokinetics of multiple ascending doses of this novel inhaled, long-acting, dual-pharmacology bronchodilator, in two phase I, randomised, single-blind, placebo-controlled studies -PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Contraction of guinea pig trachea by epidermal growth factor--urogastrone PubMed [pubmed.ncbi.nlm.nih.gov]

## Foundational & Exploratory





- 8. giffordbioscience.com [giffordbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Ca2+ mobilization assays in GPCR drug discovery PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro reactivity ("organ chamber") of guinea pig tracheal rings—methodology considerations PMC [pmc.ncbi.nlm.nih.gov]
- 12. hra.nhs.uk [hra.nhs.uk]
- 13. Whole-cell radioligand saturation binding [protocols.io]
- 14. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 PMC [pmc.ncbi.nlm.nih.gov]
- 15. Radioligand binding methods: practical guide and tips PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy, Pharmacokinetics (PK), Safety and Tolerability Study of inhaled AZD8871 [astrazenecaclinicaltrials.com]
- 17. biotechhunter.com [biotechhunter.com]
- To cite this document: BenchChem. [AZD8871: A Technical Deep Dive into a Novel Dual-Pharmacology Bronchodilator]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609425#azd8871-dual-pharmacology-bronchodilator]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com